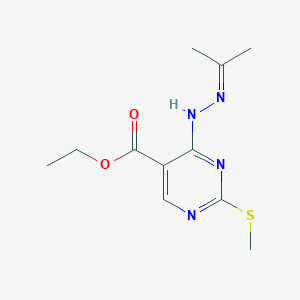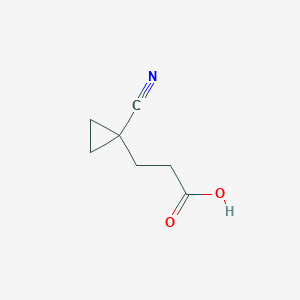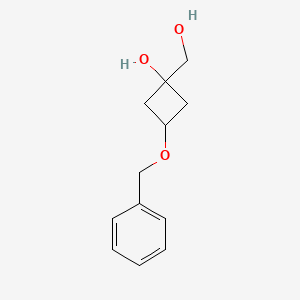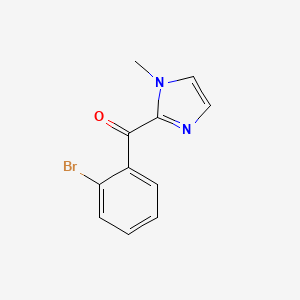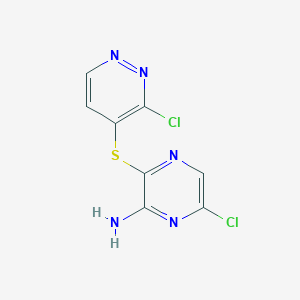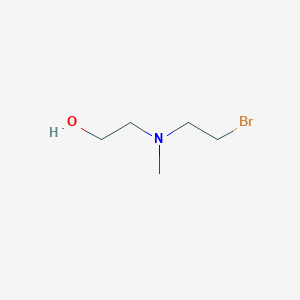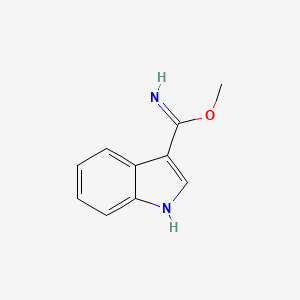
3,4-Bis(1-ethoxyethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(1-ethoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H22O5. It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are substituted with 1-ethoxyethoxy groups. This compound is used in various chemical syntheses and has applications in different fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1-ethoxyethoxy)benzaldehyde typically involves the protection of the hydroxyl groups on the benzene ring followed by the introduction of the aldehyde group. One common method is the reaction of 3,4-dihydroxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3,4-Bis(1-ethoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,4-Bis(1-ethoxyethoxy)benzoic acid.
Reduction: 3,4-Bis(1-ethoxyethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
3,4-Bis(1-ethoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Bis(1-ethoxyethoxy)benzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group can participate in nucleophilic addition reactions, while the ethoxyethoxy groups can undergo substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 3,4-Dihydroxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dibenzyloxybenzaldehyde
Comparison
3,4-Bis(1-ethoxyethoxy)benzaldehyde is unique due to the presence of the ethoxyethoxy groups, which provide different chemical properties and reactivity compared to similar compounds. For example, 3,4-Dihydroxybenzaldehyde has hydroxyl groups that can participate in hydrogen bonding, while 3,4-Dimethoxybenzaldehyde has methoxy groups that are less reactive than ethoxyethoxy groups. 3,4-Dibenzyloxybenzaldehyde has benzyloxy groups that provide different steric and electronic effects.
属性
CAS 编号 |
61854-90-8 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC 名称 |
3,4-bis(1-ethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H22O5/c1-5-17-11(3)19-14-8-7-13(10-16)9-15(14)20-12(4)18-6-2/h7-12H,5-6H2,1-4H3 |
InChI 键 |
PGNKNFJJYDJGBG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)OC1=C(C=C(C=C1)C=O)OC(C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


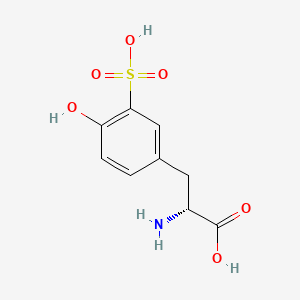
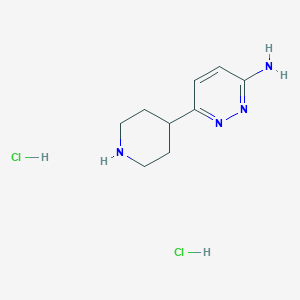
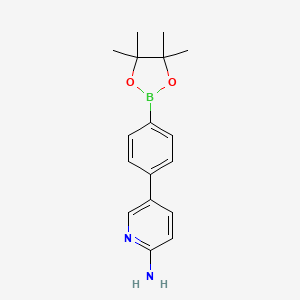
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)


